N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide
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Overview
Description
N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a triazolo-pyridine core, which is known for its diverse biological activities, including acting as inhibitors for various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide typically involves a multi-step process. One common method is the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is carried out under microwave conditions at 140°C in dry toluene, resulting in good-to-excellent yields .
Industrial Production Methods
For industrial-scale production, the process may be optimized to include mechanochemical methods, which involve the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions may vary.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolo-pyridine core.
Common Reagents and Conditions
Oxidation: PhI(OCOCF3)2 is commonly used for oxidative reactions.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution at desired positions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative reactions typically yield compounds with new N-N bonds, while substitution reactions result in derivatives with modified functional groups .
Scientific Research Applications
N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
Uniqueness
N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide stands out due to its unique triazolo-pyridine core, which imparts a broad spectrum of biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)10-4-1-3-9(7-10)13(22)20-11-5-2-6-21-12(11)18-8-19-21/h1-8H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRIIIKIBMSCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CN3C2=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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